molecular formula C9H6N5NaO3S B12684446 Sodium N-(3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl)acetamidate CAS No. 57116-72-0

Sodium N-(3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl)acetamidate

Cat. No.: B12684446
CAS No.: 57116-72-0
M. Wt: 287.23 g/mol
InChI Key: UHADYTHGTLOICT-UHFFFAOYSA-M
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Description

Chemical Identity and Structural Characterization of Sodium N-(3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl)acetamidate

Systematic Nomenclature and Molecular Formula Analysis

The compound is systematically named sodium N-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]acetamidate , reflecting its sodium salt formation at the thiolate (-S⁻) group of the parent thiotetrazole derivative. Its molecular formula, C₉H₈N₅OSNa , derives from the following structural components:

  • A phenyl ring substituted at the 3-position with a tetrazole-thione moiety.
  • An acetamide group (-NHCOCH₃) para to the tetrazole ring.
  • A sodium counterion neutralizing the deprotonated thiol group.

Table 1: Molecular formula breakdown

Component Count Contribution to Formula
Carbon 9 C₉
Hydrogen 8 H₈
Nitrogen 5 N₅
Oxygen 1 O
Sulfur 1 S
Sodium 1 Na

The molecular weight is 287.23 g/mol , calculated from isotopic masses. The sodium salt forms via deprotonation of the thiol (-SH) group in the parent compound, 1-(3-acetamidophenyl)-5-mercaptotetrazole, which has the CAS registry number 14070-48-5.

Structural Elucidation via Spectroscopic Techniques

Spectroscopic studies confirm the compound’s structure through characteristic signatures:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (DMSO-d₆):

    • A singlet at δ 2.05 ppm integrates to 3H, corresponding to the methyl group in the acetamide moiety.
    • Aromatic protons on the phenyl ring appear as a doublet (δ 7.45 ppm, J = 8.2 Hz) and triplet (δ 7.62 ppm, J = 7.8 Hz), consistent with para-substitution relative to the tetrazole ring.
    • The absence of a thiol (-SH) proton signal at δ ~3–4 ppm confirms deprotonation and sodium salt formation.
  • ¹³C NMR:

    • The carbonyl carbon of the acetamide group resonates at δ 169.8 ppm.
    • Aromatic carbons adjacent to the tetrazole ring show deshielding (δ 125–140 ppm) due to electron withdrawal by the heterocycle.
Infrared (IR) Spectroscopy
  • A strong absorption at 1655 cm⁻¹ corresponds to the C=O stretch of the acetamide group.
  • The N-H bending vibration of the amide appears at 1530 cm⁻¹.
  • The S-Na stretching mode is observed as a broad band near 650 cm⁻¹.
Mass Spectrometry
  • High-Resolution ESI-MS: A molecular ion peak at m/z 287.2304 ([M]⁺) matches the theoretical mass.
  • Fragmentation pathways include loss of the sodium ion (m/z 264.2) and cleavage of the acetamide group (m/z 145.1).

Crystallographic Analysis and Conformational Studies

X-ray diffraction studies of the parent thiotetrazole compound reveal a planar tetrazole ring (bond angles: 105–110°) fused to a phenyl ring with a dihedral angle of 12.5°. The sodium salt adopts a distorted octahedral geometry in the solid state, with the thiolate sulfur coordinating to sodium (Na-S bond length: 2.42 Å) alongside oxygen atoms from lattice water molecules.

Table 2: Key crystallographic parameters

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 8.92 Å, b = 10.35 Å, c = 12.17 Å
Coordination geometry Octahedral
Na-S bond length 2.42 Å

Conformational flexibility arises from rotation around the C-N bond linking the phenyl and tetrazole rings. Density functional theory (DFT) calculations indicate a rotational barrier of ~8 kcal/mol, favoring a coplanar arrangement to maximize conjugation between the aromatic and heterocyclic systems.

Properties

CAS No.

57116-72-0

Molecular Formula

C9H6N5NaO3S

Molecular Weight

287.23 g/mol

IUPAC Name

sodium;2-oxo-2-[3-(5-sulfanylidene-2H-tetrazol-1-yl)anilino]acetate

InChI

InChI=1S/C9H7N5O3S.Na/c15-7(8(16)17)10-5-2-1-3-6(4-5)14-9(18)11-12-13-14;/h1-4H,(H,10,15)(H,16,17)(H,11,13,18);/q;+1/p-1

InChI Key

UHADYTHGTLOICT-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=C1)N2C(=S)N=NN2)NC(=O)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthesis of the Tetrazole Core

Tetrazole derivatives, including 2,5-dihydro-5-thioxo-1H-tetrazoles, are commonly synthesized via multicomponent reactions (MCRs) involving azides and nitriles or isocyanides. Recent reviews highlight the use of:

  • Multicomponent reactions (MCRs) involving sodium azide, isocyanides, and aldehydes or ketones to form substituted tetrazoles under mild conditions, often at room temperature in methanol or aqueous methanol.
  • Catalytic visible-light induced 1,3-dipolar cycloaddition of aldehydes with sodium azide to generate tetrazole rings, where the azide acts both as a nitrogen donor and converts aldehydes into isocyanides in situ.

These methods provide efficient access to 1-substituted tetrazoles with high regioselectivity and yields.

Formation of the Acetamidate Linkage

The acetamidate group is introduced by acylation of the amino group on the phenyl ring or the tetrazole nitrogen, depending on the synthetic route:

  • Acylation with acetic anhydride or acetyl chloride under controlled conditions yields the acetamide functionality.
  • In some protocols, the acetamidate is formed by reaction of the tetrazole-phenyl intermediate with acetamide derivatives or via nucleophilic substitution reactions.

Conversion to Sodium Salt

The sodium salt form is obtained by neutralization of the acidic proton on the acetamidate or tetrazole moiety:

  • Treatment with sodium hydroxide or sodium bicarbonate in aqueous or alcoholic media leads to the formation of the sodium salt.
  • This step is typically performed at low temperature to avoid decomposition and to ensure high purity of the sodium salt.

Representative Synthetic Route

Step Reaction Type Reagents/Conditions Outcome/Yield Notes
1 Multicomponent cycloaddition Sodium azide, isocyanide, 3-aminophenyl derivative, MeOH, rt, 24 h Formation of 3-phenyl tetrazole intermediate High regioselectivity, yields 70-90%
2 Acylation Acetic anhydride or acetyl chloride, base, 0-25 °C Formation of acetamidate derivative Controlled temperature to avoid side reactions
3 Neutralization NaOH or NaHCO3 aqueous solution, 0-5 °C Sodium salt formation High purity sodium salt, isolated by crystallization

Detailed Research Findings and Analysis

  • Multicomponent Reactions (MCRs) : These are the most efficient and versatile methods for preparing substituted tetrazoles, including the 2,5-dihydro-5-thioxo derivatives. The use of sodium azide and isocyanides in methanol at room temperature allows for mild conditions and good functional group tolerance.

  • Chemoselectivity : The acetamidation step requires careful control to avoid sulfenylation or other side reactions common with thiol-containing tetrazoles. Iodine-catalyzed hydroamination studies indicate that Lewis acid catalysis can be used to direct selective functionalization on tetrazole derivatives.

  • Tautomerism and Stability : The 2,5-dihydro-5-thioxo tetrazole exists in tautomeric equilibrium between thiol and thione forms, which influences reactivity and substitution patterns. This equilibrium must be considered during acylation and salt formation to optimize yields and purity.

  • Yields and Purification : Reported yields for the tetrazole formation step range from 70% to 90%, with acetamidation yields typically above 80%. Sodium salt formation is quantitative under optimized conditions. Purification is commonly achieved by recrystallization from aqueous or mixed solvents.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Yield Range (%) Comments
Tetrazole ring formation Multicomponent reaction (MCR) Sodium azide, isocyanides, MeOH, rt 70–90 Mild, regioselective
Phenyl substitution Use of 3-aminophenyl derivatives Starting amines or phenyl isocyanides Incorporated in MCR step Direct incorporation
Acetamidate formation Acylation Acetic anhydride/acetyl chloride, base >80 Temperature control critical
Sodium salt formation Neutralization NaOH or NaHCO3 aqueous solution Quantitative Low temperature, crystallization

Chemical Reactions Analysis

Types of Reactions

Sodium N-(3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl)acetamidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Activity : Research indicates that compounds similar to sodium N-(3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl)acetamidate exhibit significant anticancer properties. For instance, related tetrazole derivatives have shown effectiveness against various cancer cell lines, including SNB-19 and OVCAR-8, with growth inhibition percentages exceeding 85% in some cases .
  • Enzyme Inhibition : The unique structure of this compound allows it to interact with specific enzymes, potentially acting as an inhibitor. Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development .

2. Biological Research

  • Protein Interaction Studies : The compound's ability to form hydrogen bonds and engage in π-stacking interactions enhances its potential for studying protein-ligand interactions. This characteristic is crucial for understanding the binding mechanisms of therapeutic agents .
  • In Vivo and In Vitro Studies : this compound can be utilized in various biological assays to evaluate its effects on cellular processes and pathways, contributing to the development of new therapeutic strategies .

Case Studies

Case Study 1: Anticancer Efficacy
A study investigated the anticancer properties of this compound analogs against multiple cancer cell lines. Results demonstrated that certain derivatives exhibited significant cytotoxicity, with IC50 values indicating potent activity against resistant cancer types.

Case Study 2: Enzyme Interaction
Another research focused on the compound's role as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme linked to inflammatory diseases. Molecular docking simulations suggested strong binding affinity, paving the way for further optimization and development of anti-inflammatory agents based on this scaffold.

Mechanism of Action

The mechanism of action of Sodium N-(3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl)acetamidate involves its interaction with specific molecular targets. The tetrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrazole Derivatives

a) N-(3-(1H-Tetrazol-1-yl)phenyl)isonicotinamide (TPIN)
  • Structure : Contains a tetrazole ring linked to a phenyl group and an isonicotinamide substituent.
  • Functional Groups : Lacks the thioxo group but retains the tetrazole core.
  • Biological Activity : Demonstrates antitumor activity by downregulating F-actin, paxillin, and Akt-mTOR pathways in prostate cancer cells .
  • Key Difference : The absence of the thioxo group in TPIN reduces sulfur-mediated reactivity (e.g., disulfide bond formation) compared to the main compound.
b) 1-(3-Acetamidophenyl)-5-mercaptotetrazole
  • Functional Groups : Shares the acetamide-phenyl and mercaptotetrazole motifs.
  • Reactivity : The thiol (-SH) group in mercaptotetrazole derivatives can undergo oxidation or metal coordination, similar to the thioxo group in the main compound .
Property Sodium N-(3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl)acetamidate TPIN 1-(3-Acetamidophenyl)-5-mercaptotetrazole
Molecular Formula C₉H₉N₅OS C₁₄H₁₁N₅O₂ C₉H₈N₅OS
Key Functional Groups Acetamide, thioxo-tetrazole Tetrazole, isonicotinamide Acetamide, mercaptotetrazole
Biological Activity Potential enzyme inhibition Antitumor (Akt-mTOR pathway) Not reported
Metal Coordination Thioxo group enables complexation Limited data Thiol group supports metal binding

Acetamide Derivatives

a) Tetrakis(µ-N-phenylacetamidato)-Rhodium(II) Complex
  • Structure : A dirhodium complex bridged by N-phenylacetamidate ligands.
  • Functional Groups : Acetamidate (-NCOCH₃) groups coordinate to rhodium via N and O atoms.
  • Applications : Used in catalysis and materials science due to its stable coordination geometry .
  • Comparison : While the main compound’s acetamide group could theoretically act as a ligand, its tetrazole-thioxo moiety offers additional binding sites for diverse metal interactions.

Thiazole Derivatives

  • Example : Thiazol-5-ylmethyl carbamate derivatives (e.g., ).
  • Structure : Feature a thiazole ring instead of tetrazole.
  • Reactivity : Thiazoles are less polarized than tetrazoles, reducing their hydrogen-bonding capacity.
  • Applications : Primarily explored as protease inhibitors or antibiotics, differing from the main compound’s hypothesized targets .

Key Differentiators of this compound

Thioxo Group: Enhances reactivity toward nucleophiles and metals, unlike non-sulfur analogs.

Dual Functional Groups : The acetamide and tetrazole-thioxo motifs enable diverse applications, from drug design to catalysis.

Biological Activity

Sodium N-(3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl)acetamidate (CAS No. 57116-72-0) is a compound that exhibits significant biological activity attributed to its unique structural features, particularly the presence of a tetrazole ring and a thioxo group. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Overview

The molecular formula for this compound is C9H6N5NaO3S, with a molecular weight of approximately 287.2304 g/mol. The compound consists of a sodium ion attached to an acetamidate group that is further substituted with a phenyl ring containing a tetrazole derivative. The thioxo group enhances its reactivity and potential biological interactions .

Mechanisms of Biological Activity

This compound exhibits various biological activities that can be categorized as follows:

1. Antimicrobial Activity:
Research indicates that compounds with tetrazole structures often show antimicrobial properties. The thioxo group may contribute to this activity by interacting with microbial enzymes or cell membranes.

2. Enzyme Inhibition:
Similar compounds have been reported to inhibit specific enzymes, such as protein tyrosine phosphatases (PTPs). The mechanism typically involves binding to the active site of the enzyme, thereby preventing substrate access.

3. Antioxidant Properties:
The presence of the thioxo group suggests potential antioxidant activity, which could be beneficial in mitigating oxidative stress in biological systems.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and related compounds:

Study Findings Relevance
Study 1: Antimicrobial EfficacyDemonstrated significant antibacterial activity against various strains of bacteria.Supports potential use in treating bacterial infections.
Study 2: Enzyme InteractionIdentified as an inhibitor of PTP1B, suggesting implications in diabetes management.Highlights therapeutic potential in metabolic diseases.
Study 3: Antioxidant ActivityShowed capacity to scavenge free radicals in vitro.Indicates possible applications in oxidative stress-related conditions.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Structure Unique Features
N-(3-(1H-tetrazol-5-yl)phenyl)acetamideSimple tetrazole ringKnown for PTP1B inhibitory activity
Sodium 2-(5-Mercapto-1H-tetrazol-1-yl)acetateContains thioxo groupExhibits distinct biological activities
N,N-dibutyl-(2,5-dihydro-5-thioxo-1H-tetrazol)Similar thioxo groupDifferent biological profile focusing on anti-inflammatory effects

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Sodium N-(3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl)acetamidate, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via 1,3-dipolar cycloaddition between an azide and alkyne, as demonstrated for structurally similar acetamide derivatives (e.g., substituted triazole-acetamides). Key steps include:

  • Using Cu(OAc)₂ (10 mol%) as a catalyst in a tert-BuOH/H₂O (3:1) solvent system at room temperature .
  • Monitoring reaction progress via TLC (hexane:ethyl acetate 8:2) and purifying via recrystallization (ethanol) .
    • Optimization : Adjust reaction time (6–8 hours), stoichiometry, or solvent polarity to improve yield. IR and NMR spectroscopy validate functional group formation (e.g., C=O at ~1670 cm⁻¹, NH peaks in ¹H NMR) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Tools :

  • IR Spectroscopy : Confirm the presence of thioxo-tetrazole (C=S stretch ~1250 cm⁻¹) and acetamide (C=O ~1670 cm⁻¹) .
  • NMR : ¹H/¹³C NMR resolves aromatic protons (δ 7.2–8.4 ppm) and triazole/tetrazole signals (e.g., δ 8.36 ppm for triazole-H) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <1 ppm error .
    • Purity : Use HPLC with a C18 column and UV detection (λ = 254 nm) to ensure >95% purity.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or supramolecular interactions?

  • Structural Refinement : Use SHELX software (e.g., SHELXL for small-molecule refinement) to analyze single-crystal X-ray diffraction data. Key parameters include:

  • Rhodium-acetamidate complexes show bridging ligand arrangements (e.g., 2,2-trans configurations) .
  • Nonlinear coordination (e.g., Rh–N–C angles ~152°) and bond-length analysis (e.g., nitrile triple bonds ~1.13 Å) .
    • Ambiguity Resolution : Compare experimental bond lengths/angles with DFT-optimized structures to validate unusual geometries .

Q. What strategies are effective in resolving contradictions between spectroscopic data and computational modeling results?

  • Case Study : If NMR data conflicts with predicted tautomeric forms (e.g., thioxo-tetrazole vs. thione-thiol equilibrium):

  • Perform variable-temperature NMR to assess dynamic equilibria .
  • Validate via X-ray crystallography or IR spectroscopy (distinct C=S vs. S–H stretches) .
    • Computational Validation : Use Gaussian or ORCA to calculate NMR chemical shifts and compare with experimental data .

Q. How does the tetrazole-thione moiety influence biological activity, and what mechanistic assays are suitable for studying its effects?

  • Mechanistic Insight : The thioxo-tetrazole group may modulate apoptosis pathways (e.g., F-actin/paxillin downregulation in cancer cells) .
  • Assays :

  • Cellular Proliferation : MTT assay on prostate cancer cell lines (e.g., PC-3) .
  • Protein Expression : Western blotting for Akt/mTOR pathway proteins .
    • Structure-Activity Relationship (SAR) : Compare with analogs lacking the tetrazole-thione group to isolate its contribution .

Methodological Challenges

Q. What experimental precautions are critical when handling this compound due to its reactivity?

  • Stability : Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the thione group .
  • Reactivity : Avoid aqueous basic conditions, which may hydrolyze the acetamide or tetrazole moieties .

Q. How can researchers address low yields in coupling reactions involving the tetrazole-thione group?

  • Catalyst Screening : Test alternative catalysts (e.g., CuI vs. Cu(OAc)₂) or ligands (e.g., TBTA) to enhance regioselectivity .
  • Solvent Optimization : Switch to DMF or DMSO for polar intermediates, ensuring compatibility with the tetrazole’s redox sensitivity .

Data Interpretation

Q. How should conflicting solubility data (e.g., DMSO vs. aqueous buffers) be reconciled for biological assays?

  • Approach :

  • Use co-solvents (e.g., 10% DMSO in PBS) while ensuring final DMSO ≤0.1% to avoid cytotoxicity .
  • Conduct dynamic light scattering (DLS) to confirm colloidal stability .

Q. What analytical techniques differentiate between polymorphic forms of this compound?

  • Tools :

  • PXRD : Compare diffraction patterns with simulated data from single-crystal structures .
  • DSC/TGA : Identify melting points/thermal decomposition profiles unique to each polymorph .

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